2-(3-Nitrobenzoylamino)benzoic acid

Description

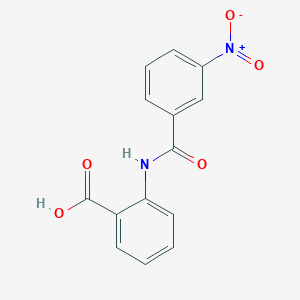

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-nitrobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-13(9-4-3-5-10(8-9)16(20)21)15-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHCYFWDTBUCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353653 | |

| Record name | 2-(3-Nitrobenzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60498-41-1 | |

| Record name | 2-(3-Nitrobenzoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Nitrobenzoylamino Benzoic Acid

Precursor Synthesis Strategies

2-Aminobenzoic acid, also known as anthranilic acid, is a key precursor. ymdb.ca It belongs to the class of aminobenzoic acids, characterized by a benzoic acid structure with an attached amine group. ymdb.ca In various biological systems, it serves as a precursor to L-tryptophan. researchgate.net The synthesis of 2-aminobenzoic acid derivatives can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-nitro-benzoic acid with various amines in the presence of a base like potassium carbonate. google.com For instance, reacting 2-chloro-5-nitro-benzoic acid with decahydro-isoquinoline in ethanol (B145695) with potassium carbonate yields the corresponding 2-substituted-5-nitro-benzoic acid. google.com

Another strategy involves the diazotization of N-benzylidene anthranilic acids. nih.gov This process can yield different products depending on the pH. At a pH of 9, N-[alpha-(phenylazo) benzylidene] anthranilic acids are formed, while at a pH of 3, N-benzylidene-5-(phenylazo) anthranilic acids are the major products. nih.gov Furthermore, late-stage amination of benzoic acids using iridium-catalyzed C-H activation presents a modern approach to introduce an amino group ortho to the carboxylic acid, offering a direct route to 2-aminobenzoic acid derivatives. nih.gov

The second crucial precursor, 3-nitrobenzoyl chloride, is typically synthesized from 3-nitrobenzoic acid. A standard method involves refluxing 3-nitrobenzoic acid with thionyl chloride. The excess thionyl chloride is subsequently removed under reduced pressure to yield the desired acyl chloride. An alternative method utilizes phosphorus pentachloride to convert p-nitrobenzoic acid to its corresponding acyl chloride, a process that can be adapted for the meta-isomer. orgsyn.org The purity of the reagents, particularly phosphorus pentachloride, significantly impacts the yield of the final product. orgsyn.org

The synthesis of the parent 3-nitrobenzoic acid can be achieved through the nitration of benzoic acid. truman.eduorgsyn.org This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to favor the formation of the meta-isomer. truman.edu Alternatively, the saponification of methyl m-nitrobenzoate followed by acidification provides a high-yield route to m-nitrobenzoic acid. orgsyn.org

Beyond 3-nitrobenzoyl chloride, other acylating agents can be prepared and utilized. The general principle involves the conversion of a carboxylic acid to a more reactive species. Thionyl chloride is a common reagent for this transformation, as is oxalyl chloride. orgsyn.org The use of activating agents is central to many amide bond formation strategies, especially when direct amidation is inefficient. These agents facilitate the reaction between the carboxylic acid and the amine.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) reagents like BOP and PyBOP. rsc.org These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. rsc.orgyoutube.com

Amide Bond Formation: Coupling Reactions to Yield 2-(3-Nitrobenzoylamino)benzoic Acid

The final and critical step in the synthesis is the formation of the amide bond between the 2-aminobenzoic acid derivative and the activated 3-nitrobenzoyl precursor.

Direct amidation involves the reaction of a carboxylic acid with an amine, typically at elevated temperatures, to form an amide with the elimination of water. rsc.orgmdpi.com While this is the most atom-economical method, it often requires harsh conditions and can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Catalytic methods have been developed to facilitate direct amidation under milder conditions. For example, titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of carboxylic acids with amines in refluxing toluene. rsc.org Similarly, titanium tetrachloride (TiCl4) can mediate the condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures. nih.gov

A typical procedure for the synthesis of a related compound, 3-hydroxy-2-(3-nitrobenzeneamido)benzoic acid, involves stirring 3-hydroxyanthranilic acid and pyridine in toluene, followed by the addition of 3-nitrobenzoyl chloride. The mixture is then heated to drive the reaction to completion. This Schotten-Baumann-type reaction is a classic example of direct amidation using an acyl chloride.

To circumvent the challenges of direct amidation, the carboxylic acid can be converted into a more reactive intermediate, such as an activated ester or a mixed anhydride (B1165640).

Activated Ester Methods: Activated esters are esters that are more susceptible to nucleophilic attack by an amine than simple alkyl esters. acs.orgthieme-connect.com Common examples include p-nitrophenyl esters and N-hydroxysuccinimide esters. rsc.org The formation of amides from activated esters is a widely used strategy in peptide synthesis and can proceed through either a stepwise or a concerted mechanism. acs.org In the stepwise pathway, the amine attacks the ester to form a tetrahedral intermediate, which then collapses to the amide and the alcohol leaving group. acs.org In the concerted mechanism, bond formation and bond breaking occur simultaneously. acs.org

Mixed Anhydride Methods: The mixed anhydride method involves the reaction of a carboxylic acid with an acyl halide, such as ethyl chloroformate or isobutyl chloroformate, to form a mixed anhydride. highfine.com This mixed anhydride is then reacted with an amine to yield the desired amide. highfine.com This method is particularly useful for coupling amino acids while minimizing racemization. organic-chemistry.org Pivaloyl chloride is another reagent used to form mixed anhydrides for amide synthesis, and this can even be performed in aqueous media. rsc.orgacs.org The reaction of a carboxylic acid with pivalic anhydride can also be an effective method for direct amidation. rsc.org

Carbodiimide-Mediated Coupling Approaches

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Carbodiimide-mediated coupling is a popular and effective method for this purpose, as it facilitates the reaction under mild conditions, typically at room temperature. chemistrysteps.com This approach avoids the need to convert the carboxylic acid into a more reactive derivative like an acyl chloride, thereby simplifying the procedure and broadening functional group tolerance.

The core mechanism involves the activation of the carboxylic acid (3-nitrobenzoic acid) by a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.cominterchim.fr The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then susceptible to nucleophilic attack by the amino group of 2-aminobenzoic acid, which displaces the carbodiimide moiety (now a urea (B33335) byproduct) to form the desired amide bond. chemistrysteps.com

To minimize potential side reactions and reduce racemization if chiral centers were present, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. nih.govresearchgate.net HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and provides better yields and purity of the final amide product. researchgate.net The choice between DCC and EDC often depends on the solvent and purification strategy. DCC's byproduct, dicyclohexylurea, is largely insoluble in many organic solvents and can be removed by filtration, whereas EDC's urea byproduct is water-soluble, making it ideal for aqueous reaction media and easily removable by extraction. peptide.comnih.gov

Table 1: Representative Conditions for Carbodiimide-Mediated Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reagents | 3-Nitrobenzoic acid, 2-Aminobenzoic acid | Starting materials |

| Coupling Agent | EDC or DCC (1.0-1.5 equivalents) | Activates the carboxylic acid. chemistrysteps.com |

| Additive | HOBt (catalytic to 1.0 equivalent) | Improves efficiency and reduces side reactions. researchgate.net |

| Base | DIPEA or DMAP (optional, 1-2 equivalents) | Can facilitate the reaction, especially with unreactive amines. researchgate.net |

| Solvent | DMF, DCM, or Acetonitrile | Solubilizes reactants; DMF is often preferred for coupling reactions. |

| Temperature | 0°C to Room Temperature | Mild conditions preserve sensitive functional groups. |

| Reaction Time | 12-24 hours | Monitored by TLC until completion. |

Solvent-Free and Microwave-Assisted Synthetic Routes

In line with the principles of green chemistry, solvent-free and microwave-assisted methods offer significant advantages over conventional heating approaches. These techniques can lead to dramatically reduced reaction times, higher yields, and simplified work-up procedures.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are performed by grinding or heating the reactants together without a solvent medium. For the synthesis of this compound, this would involve mixing the solid reactants, 3-nitrobenzoic acid and 2-aminobenzoic acid, potentially with a solid catalyst, and heating the mixture. peptide.com This method minimizes waste by eliminating the need for solvent purchase, purification, and disposal.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to heat reaction mixtures rapidly and uniformly. nih.govresearchgate.net Unlike conventional heating, which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to efficient energy transfer and a significant acceleration of reaction rates. nih.gov For the synthesis of this compound, a mixture of the acid and amine precursors in a minimal amount of a high-boiling polar solvent (or under solvent-free conditions) can be subjected to microwave irradiation. This often reduces reaction times from many hours to mere minutes and can lead to cleaner reactions with fewer byproducts.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Input | Indirect, inefficient | Direct, efficient |

| Temperature Control | Prone to overheating | Precise and uniform nih.gov |

| Yield | Moderate to good | Often higher |

| Purity | Byproducts common | Cleaner reaction profile |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to design chemical processes that are environmentally benign, economically viable, and socially responsible. peptide.com The synthesis of this compound can be made more sustainable by incorporating several of these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amidation reactions, especially under solvent-free conditions, generally have a high atom economy.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents is a key goal. Water is an ideal green solvent, and methods utilizing water-soluble reagents like EDC are preferable. Solvent-free synthesis represents the ultimate application of this principle. peptide.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. Microwave-assisted synthesis, while requiring energy, is considered more energy-efficient than conventional heating due to significantly shorter reaction times.

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. For instance, in carbodiimide coupling, using a catalytic amount of an additive like HOBt or DMAP is preferable to using a full equivalent. researchgate.net

Optimization of Reaction Conditions: Temperature, Time, Stoichiometry, and Catalysis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters must be considered.

Temperature: In conventional methods, the temperature is often kept low (0°C to room temperature) for carbodiimide couplings to prevent side reactions. In microwave synthesis, temperatures can be higher (e.g., 120-150°C) for very short durations to accelerate the reaction.

Time: Reaction time is determined by monitoring the consumption of starting materials (e.g., via Thin Layer Chromatography). While conventional methods may require 12-24 hours, microwave-assisted routes can be complete in as little as 5-15 minutes. researchgate.net

Stoichiometry: The molar ratio of reactants is critical. Typically, a 1:1 or slight excess of one reactant is used. The amount of coupling agent (e.g., EDC) is usually between 1.0 and 1.5 equivalents to ensure complete activation of the carboxylic acid. researchgate.net

Catalysis: The choice and amount of catalyst can significantly influence the reaction. In amide coupling, additives like HOBt or DMAP act as catalysts to enhance the reaction rate and suppress side-product formation. researchgate.net Optimization involves finding the minimum amount of catalyst that provides the maximum benefit. A study on a related synthesis of mesalamine highlighted how catalyst loading and reaction time directly impact product yield.

Table 3: Example of Optimization Parameters for Amide Synthesis

| Entry | Coupling Agent (equiv.) | Additive (equiv.) | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | EDC (1.0) | None | Room Temp. | Low |

| 2 | DCC (1.2) | HOBt (1.0) | Room Temp. | Moderate |

| 3 | EDC (1.2) | HOBt (0.1), DMAP (1.0) | Room Temp. | Good to Excellent researchgate.net |

Note: This table is illustrative, based on findings for similar amide couplings. researchgate.net

Purification Techniques for this compound

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, catalysts, and byproducts. The primary method for purifying solid organic compounds like this compound is recrystallization.

Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out while impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well when hot but poorly when cold. For a molecule with both acidic and aromatic character like the target compound, solvents such as ethanol, acetic acid, or toluene, possibly mixed with water, could be effective.

Extraction: An initial work-up using liquid-liquid extraction is often performed before recrystallization. This is particularly useful for removing water-soluble byproducts, such as the urea derivative from an EDC-mediated coupling, or for separating acidic or basic impurities. The reaction mixture can be dissolved in an organic solvent and washed with aqueous solutions (e.g., dilute acid or base) to remove unwanted components.

Filtration: Suction filtration using a Büchner funnel is the standard method for collecting the purified crystals after recrystallization or precipitation. The collected solid is then washed with a small amount of cold solvent to remove any residual mother liquor and dried, often in a vacuum oven, to yield the final pure product.

Advanced Structural Elucidation of 2 3 Nitrobenzoylamino Benzoic Acid

High-Resolution Spectroscopic Characterization Techniques

Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, are indispensable for the comprehensive characterization of 2-(3-nitrobenzoylamino)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for a complete assignment of the molecular structure.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and carbonyl groups, as well as the amide and carboxylic acid functionalities.

A very downfield signal, often appearing as a broad singlet around 13.06 ppm, is characteristic of the carboxylic acid proton. The aromatic region of the spectrum displays a complex pattern of multiplets resulting from the spin-spin coupling between adjacent protons on the two benzene (B151609) rings. For instance, a multiplet observed between δ 8.11 and 7.92 ppm can be attributed to two protons, while another multiplet between δ 7.40 and 7.21 ppm corresponds to another two protons. rsc.org The specific coupling patterns (e.g., doublets, triplets, or doublet of doublets) and their coupling constants (J values) are critical for assigning each proton to its specific position on the aromatic rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.06 | s | 1H | -COOH |

| 8.11-7.92 | m | 2H | Aromatic Protons |

| 7.40-7.21 | m | 2H | Aromatic Protons |

Data obtained in DMSO-d₆ at 500 MHz. rsc.org s = singlet, m = multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the presence of two benzene rings and two carbonyl groups, a total of 14 distinct carbon signals would be expected if the molecule were completely asymmetric. However, some degree of symmetry or overlap of signals can simplify the spectrum.

The carbonyl carbons of the carboxylic acid and amide groups are typically found at the most downfield chemical shifts, often in the range of δ 164-167 ppm, due to the strong deshielding effect of the attached oxygen atoms. rsc.orgdocbrown.info The carbon atom attached to the nitro group also experiences significant deshielding. The remaining aromatic carbons appear at various chemical shifts depending on their substitution and position relative to the electron-withdrawing and electron-donating groups. For example, reported chemical shifts for a similar nitro-substituted benzoic acid derivative include signals at approximately 166.84, 166.37, 164.38, 132.59, 127.83, and 116.14 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for a Structurally Related Nitro-Substituted Benzoic Acid Derivative

| Chemical Shift (δ) ppm | Assignment |

| 166.84 | Carbonyl/Aromatic |

| 166.37 | Carbonyl/Aromatic |

| 164.38 | Carbonyl/Aromatic |

| 132.59 | Aromatic |

| 127.83 | Aromatic |

| 116.14 | Aromatic |

Data obtained in DMSO-d₆ at 126 MHz. rsc.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings through the amide linkage, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. youtube.comsdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of protons within each aromatic ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). youtube.comsdsu.edu Each cross-peak indicates a direct bond between a specific proton and a specific carbon atom, which is fundamental for assigning the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound and providing insights into its solid-state conformation.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

O-H and N-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300-3500 cm⁻¹. nih.gov

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch usually appears in the range of 1680-1710 cm⁻¹, while the amide C=O (Amide I band) stretch is typically found between 1630 and 1680 cm⁻¹. The exact positions can be influenced by hydrogen bonding.

N-O Stretching: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch, which is strong and appears in the 1500-1560 cm⁻¹ region, and a symmetric stretch, which is of medium intensity and is observed between 1345 and 1385 cm⁻¹. researchgate.net

C-N and C-O Stretching: The C-N stretching of the amide group and the C-O stretching of the carboxylic acid will also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H Stretch | Secondary Amide |

| 3300-2500 | O-H Stretch | Carboxylic Acid |

| 1710-1680 | C=O Stretch | Carboxylic Acid |

| 1680-1630 | C=O Stretch (Amide I) | Amide |

| 1560-1500 | Asymmetric N-O Stretch | Nitro Group |

| 1385-1345 | Symmetric N-O Stretch | Nitro Group |

Raman Spectroscopy

Raman spectroscopy of this compound reveals characteristic vibrational modes associated with its distinct functional groups and aromatic systems. While a complete, dedicated Raman spectrum for this specific compound is not widely published, the expected spectral features can be reliably inferred from the analysis of its constituent moieties: the anthranilic acid scaffold and the 3-nitrobenzoyl group, as well as related aromatic amino acids.

The spectrum is anticipated to be dominated by several key vibrations. The nitro group (NO₂) symmetric and asymmetric stretching vibrations are expected to appear in the regions of 1345-1355 cm⁻¹ and 1520-1530 cm⁻¹, respectively. These are strong, characteristic peaks indicative of the nitro-aromatic system. The amide linkage (-CONH-) will also present prominent features. The amide I band (primarily C=O stretching) is expected around 1650-1680 cm⁻¹, while the amide II (N-H bending and C-N stretching) and amide III (a complex mix of C-N stretching and N-H bending) bands would likely be found near 1550 cm⁻¹ and 1300 cm⁻¹, respectively.

Vibrations of the carboxylic acid group (-COOH) are also central to the spectrum. The C=O stretching of the carboxyl group is typically observed as a strong band in the 1680-1710 cm⁻¹ range. The C-O stretching and O-H bending modes will also contribute to the fingerprint region of the spectrum. Aromatic C-H stretching vibrations from both benzene rings are expected above 3000 cm⁻¹, while in-plane and out-of-plane C-H bending modes will populate the region below 1300 cm⁻¹. The aromatic ring "breathing" modes, which are characteristic of substituted benzenes, are anticipated to produce sharp peaks in the 1000-1100 cm⁻¹ range.

Table 1: Predicted Raman Shift Ranges for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1355 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1530 |

| Amide (-CONH-) | Amide I (C=O Stretch) | 1650 - 1680 |

| Amide (-CONH-) | Amide II (N-H Bend, C-N Stretch) | ~1550 |

| Amide (-CONH-) | Amide III (C-N Stretch, N-H Bend) | ~1300 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1710 |

| Aromatic Rings | C-H Stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is characterized by transitions primarily within the aromatic rings and associated chromophores. The spectrum is a composite of the electronic systems of the anthranilic acid and 3-nitrobenzoyl moieties. researchgate.net

The anthranilic acid portion typically exhibits two main absorption bands. researchgate.net The first, a high-energy π → π* transition of the benzene ring, is expected to appear at shorter wavelengths, generally below 250 nm. A second, lower-energy band, corresponding to another π → π* transition involving the non-bonding electrons of the amino group and the carboxyl group conjugated with the ring, is typically observed in the 300-350 nm region. researchgate.netaatbio.com

For the combined molecule, this compound, the UV-Vis spectrum is expected to show complex absorption patterns with maxima likely in the regions of 220-260 nm and 310-360 nm. The exact λmax values will be sensitive to the solvent used due to solvatochromic effects, particularly on the polar nitro and carboxylic acid groups. The extended conjugation across the amide bridge is likely to cause a red shift (bathochromic shift) in the absorption bands compared to the individual, unconjugated chromophores.

Table 2: Expected UV-Vis Absorption Maxima for this compound and its Constituent Moieties

| Compound/Moiety | Expected λmax (nm) | Corresponding Electronic Transition |

|---|---|---|

| Anthranilic Acid | ~220-250 | π → π* |

| Anthranilic Acid | ~300-350 | π → π* (charge transfer) |

| 3-Nitrobenzoic Acid | ~220-260 | π → π* |

| This compound | ~220-260 | π → π* |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition. The calculated exact mass of the neutral molecule [C₁₄H₁₀N₂O₅] is 286.0590 Da. In HRMS, this would typically be observed as the protonated molecule [M+H]⁺ with an exact mass of 287.0668 Da or the deprotonated molecule [M-H]⁻ with an exact mass of 285.0512 Da.

The fragmentation pattern in mass spectrometry offers significant structural information. For this compound, fragmentation is expected to occur at the most labile bonds, primarily the amide linkage and the carboxylic acid group.

Key fragmentation pathways would likely include:

Cleavage of the amide bond: This is a very common fragmentation pathway for N-acyl compounds. This can occur in two ways:

Loss of the 3-nitrobenzoyl group as a radical, leading to a fragment corresponding to the aminobenzoic acid cation.

Formation of the 3-nitrobenzoyl cation ([C₇H₄NO₃]⁺, m/z 150.0135) through cleavage of the C-N amide bond. This is often a prominent peak in the mass spectra of such compounds.

Decarboxylation: The loss of CO₂ (44 Da) from the carboxylic acid group is a characteristic fragmentation for benzoic acid derivatives. This would lead to a fragment ion of [M-CO₂]⁺.

Loss of water: Dehydration, the loss of an H₂O molecule (18 Da), can occur from the carboxylic acid group.

Fragmentation of the nitro group: The nitro group can fragment through the loss of NO (30 Da) or NO₂ (46 Da).

Table 3: Predicted Key Fragment Ions of this compound in HRMS

| m/z (Da) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 287.0668 | [C₁₄H₁₁N₂O₅]⁺ | [M+H]⁺ |

| 269.0563 | [C₁₄H₉N₂O₄]⁺ | [M+H - H₂O]⁺ |

| 241.0614 | [C₁₃H₉N₂O₃]⁺ | [M+H - CO₂]⁺ |

| 150.0135 | [C₇H₄NO₃]⁺ | Cleavage of the amide C-N bond |

| 136.0393 | [C₇H₆NO₂]⁺ | Cleavage of the amide C-N bond with H transfer |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction analysis of this compound, also known as 2-(3-nitrophenylaminocarbonyl)benzoic acid, reveals its precise three-dimensional structure in the solid state. The compound crystallizes in the monoclinic space group P2₁/c.

Analysis of Intramolecular Hydrogen Bonding Networks

In the crystalline structure of this compound, intermolecular hydrogen bonds are the dominant interactions that define the crystal packing. The molecules are linked into sheets by a combination of one N—H···O and one O—H···O hydrogen bond. This network of hydrogen bonds results in the formation of R₄⁴(22) rings.

While strong intramolecular hydrogen bonds are not the defining feature of the crystal packing for this specific isomer, the potential for such interactions exists, particularly between the amide N-H and the carboxyl oxygen, or between the carboxyl O-H and the amide carbonyl oxygen. However, the observed solid-state conformation favors the formation of intermolecular hydrogen-bonded sheets. This is in contrast to some other substituted benzoic acids where intramolecular hydrogen bonding can be a dominant conformational determinant.

Investigation of Torsion Angles and Conformational Preferences in the Crystalline State

The torsion angles determined from the single-crystal X-ray diffraction data are crucial for describing the conformational preferences of this compound in the crystalline state. The key torsion angles are those around the amide bond and the bonds connecting the aromatic rings to the central amide and carboxyl groups.

The analysis of torsion angles indicates that the molecule is not planar. There is significant rotation around the C-N bond of the amide linkage and the C-C bond connecting the carboxylic acid to its parent ring. This non-planar conformation is a result of minimizing steric hindrance between the two substituted phenyl rings. The specific values of the torsion angles define a chiral conformation in the solid state, as mentioned previously. The conformation adopted in the crystal is the one that best accommodates the strong intermolecular hydrogen bonding network, leading to a stable, packed crystalline lattice.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-Nitrophenylaminocarbonyl)benzoic acid |

| Anthranilic acid |

| 3-Nitrobenzoic acid |

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of the same compound can exhibit varying physical properties, including solubility, melting point, and stability. While no specific polymorphs of this compound have been reported, the study of its isomer, 2-(3-Nitrophenylaminocarbonyl)benzoic acid, reveals a distinct crystal packing arrangement that is likely to be a dominant feature in the crystal engineering of the title compound. researchgate.net

The crystal structure of 2-(3-Nitrophenylaminocarbonyl)benzoic acid is characterized by the formation of hydrogen-bonded sheets. researchgate.net These sheets are constructed from a combination of an N—H···O hydrogen bond and an O—H···O hydrogen bond, which together form a notable R(22) ring motif. researchgate.net This type of supramolecular assembly is a common feature in molecules possessing both carboxylic acid and amide functionalities.

In the case of this compound, the presence of the carboxylic acid group on the anthranilic acid moiety and the amide linkage provides the necessary functional groups for similar hydrogen bonding interactions. The key interactions governing the crystal packing are expected to be:

Carboxylic Acid Dimerization: The carboxylic acid groups can form strong O—H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common and robust supramolecular synthon in carboxylic acids.

Amide···Carboxylic Acid Heterodimers: The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid, and the amide carbonyl can act as an acceptor for the carboxylic acid O-H.

Amide Chain Formation: The amide groups can link molecules together via N—H···O hydrogen bonds, forming chains or tapes.

π-π Stacking: The aromatic rings of the benzoyl and benzoic acid moieties can interact through π-π stacking, further stabilizing the crystal lattice.

The interplay of these interactions could lead to the formation of different polymorphic forms. For instance, a variation in the hydrogen bonding pattern, from a dimeric association to a catemeric chain, could result in a different crystal packing and, consequently, a distinct polymorph. The orientation of the nitro group could also influence the crystal packing through dipole-dipole interactions and weak C—H···O hydrogen bonds.

To illustrate the potential crystallographic parameters, a hypothetical data table is presented below, based on typical values for similar organic molecules.

Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.7 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1245 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.520 |

This table is for illustrative purposes only and is not based on experimental data for the title compound.

Advanced Diffraction Techniques for Microcrystalline or Powder Samples of this compound

While single-crystal X-ray diffraction is the gold standard for structural elucidation, obtaining single crystals of sufficient size and quality can be challenging. For microcrystalline or powder samples of this compound, advanced diffraction techniques are indispensable for obtaining structural information.

Powder X-ray Diffraction (PXRD) is the most common technique for the analysis of polycrystalline materials. A PXRD pattern is a fingerprint of a specific crystalline phase. For this compound, PXRD would be crucial for:

Phase Identification: Comparing the PXRD pattern of a synthesized batch to a reference pattern from a known single crystal or a calculated pattern from a crystal structure would confirm the phase identity.

Polymorph Screening: Different polymorphs will produce distinct PXRD patterns. By systematically analyzing samples crystallized under various conditions (e.g., different solvents, temperatures, and evaporation rates), one can screen for the existence of multiple polymorphs.

Quantitative Phase Analysis: In a mixture of polymorphs, the relative amounts of each form can be determined from the PXRD data.

Structure Solution from Powder Data: In cases where single crystals cannot be grown, it is sometimes possible to solve the crystal structure ab initio from high-resolution PXRD data. This involves indexing the diffraction pattern to determine the unit cell, followed by structure solution and Rietveld refinement.

Electron Diffraction (ED) has emerged as a powerful technique for the structural analysis of nanocrystalline and microcrystalline materials. Because electrons interact much more strongly with matter than X-rays, it is possible to obtain diffraction data from crystals that are orders of magnitude smaller than those required for single-crystal X-ray diffraction. For a microcrystalline sample of this compound, techniques such as 3D electron diffraction (3D ED) or continuous rotation electron diffraction (cRED) could be employed to collect a complete three-dimensional diffraction dataset from a single nanocrystal. This data can then be used to solve the crystal structure with a precision that can rival that of single-crystal X-ray diffraction.

Variable-Temperature Powder X-ray Diffraction (VT-PXRD) would be instrumental in studying the thermal stability of different polymorphs and monitoring for any phase transitions that occur upon heating or cooling. This information is critical for understanding the solid-state behavior of the compound and for selecting the most stable form for any potential application.

Theoretical and Computational Investigations of 2 3 Nitrobenzoylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of 2-(3-nitrobenzoylamino)benzoic acid. These methods solve approximations of the Schrödinger equation to determine molecular properties such as optimized geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule. nih.govscispace.comnih.gov By optimizing the geometry, DFT calculations identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state, or global minimum, on the potential energy surface. For this compound, this process is crucial for understanding the spatial arrangement of its constituent parts: the benzoic acid moiety, the amide linker, and the 3-nitrobenzoyl group.

| Structural Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| C-N (Amide) Bond Length | ~1.35 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |

| C=O (Amide) Bond Length | ~1.24 Å | Typical length for a carbonyl double bond within an amide group. |

| C-C-N-C (Amide) Dihedral Angle | ~180° | Indicates a preference for a planar, trans conformation of the amide linkage for maximum stability. |

| O-N-O (Nitro) Bond Angle | ~125° | Characteristic bond angle for a nitro group attached to an aromatic ring. |

While DFT is excellent for geometry optimization, high-level ab initio methods provide more accurate electronic energies and properties. wikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), offer a more rigorous treatment of electron correlation—the interactions between electrons that DFT approximates. nih.gov

These methods are computationally intensive and are often used to perform single-point energy calculations on the geometry previously optimized by DFT. nih.gov The results serve as a benchmark to validate the accuracy of the DFT calculations and provide a more refined understanding of the molecule's electronic stability and reaction energetics. For this compound, these calculations can precisely determine its ionization potential and electron affinity, which are key indicators of its redox behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comtaylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid portion of the molecule. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient 3-nitrobenzoyl moiety, due to the strong electron-withdrawing nature of the nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small gap suggests the molecule is more reactive.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ionization potential and electron-donating ability. |

| ELUMO | -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates the molecule's kinetic stability and resistance to electronic excitation. A larger gap suggests higher stability. |

| HOMO Distribution | Aminobenzoic acid ring | Identifies the primary site for electrophilic attack. |

| LUMO Distribution | Nitrobenzoyl ring | Identifies the primary site for nucleophilic attack. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its interaction behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. researchgate.net

In this compound, the MEP surface would reveal:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and nitro groups. These areas are the most likely sites for electrophilic attack and for forming hydrogen bonds as acceptors.

Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid and the hydrogen of the amide linker. These are acidic protons and represent sites for nucleophilic attack and hydrogen bond donation.

The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its non-covalent interactions and reaction mechanisms.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgjoaquinbarroso.com This method provides a quantitative description of the Lewis-like bonding structure and reveals the stabilizing effects of electron delocalization. wikipedia.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent intramolecular charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would include:

Delocalization of the nitrogen lone pair (LP) into the antibonding orbital of the adjacent carbonyl group (π* C=O). This n → π* interaction is characteristic of the amide resonance and contributes significantly to the stability and planarity of the amide bond.

Hyperconjugative interactions between the aromatic rings and the substituent groups.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |

|---|---|---|

| LP (N) | π* (C=O) | ~50-60 |

| π (C=C)Ring 1 | π* (C=C)Ring 1 | ~20-25 |

| π (C=C)Ring 2 | π* (C=C)Ring 2 | ~18-23 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, particularly in a solution environment. rsc.orgresearchgate.netnih.gov MD simulations model the molecule and its surrounding solvent (e.g., water) using classical mechanics, allowing for the exploration of its conformational flexibility and intermolecular interactions. unimi.it

For this compound, MD simulations can:

Explore the Conformational Landscape: The molecule has several rotatable bonds, primarily between the aromatic rings and the amide linker. MD simulations can map the accessible conformations and the energy barriers between them, revealing the molecule's flexibility.

Analyze Solvation Effects: By explicitly including solvent molecules, MD can simulate how the compound interacts with its environment. This includes the formation and breaking of hydrogen bonds between the carboxylic acid, amide, and nitro groups and the surrounding water molecules.

Predict Macroscopic Properties: MD simulations can be used to predict properties like the diffusion coefficient and radial distribution functions, which describe how the solvent molecules are structured around the solute.

These simulations provide a crucial link between the properties of a single molecule and its behavior in a realistic chemical environment, offering insights that are complementary to the static picture provided by quantum mechanics.

Conformational Sampling and Energy Profiles

The flexibility of this compound is primarily due to the rotation around the single bonds of the amide linkage (-CO-NH-) and the bond connecting the amino group to the benzoic acid ring. Conformational sampling, typically performed using quantum chemical methods like Density Functional Theory (DFT), allows for the exploration of the molecule's potential energy surface to identify stable conformers (local minima) and the energy barriers between them.

τ1 (C-C-N-C): Defines the twist of the 3-nitrobenzoyl group relative to the amine bridge.

τ2 (C-N-C-C): Defines the orientation of the benzoic acid moiety relative to the amine bridge.

τ3 (C-C-C=O): Defines the orientation of the carboxylic acid group.

DFT calculations, for example at the B3LYP/6-311++G(d,p) level of theory, can elucidate the relative energies of these conformers. researchgate.net For substituted benzoic acids, planar arrangements are often destabilized by steric hindrance, leading to non-planar ground state structures. researchgate.net The energy profile for this compound is expected to show multiple local minima corresponding to different spatial arrangements of the nitro group, the carboxylic acid group, and the two phenyl rings. The global minimum would represent the most stable conformation in the gas phase.

Table 1: Hypothetical Relative Energies of Conformers for this compound based on typical findings for similar molecules.

| Conformer | Key Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | e.g., (30°, 45°, 10°) | 0.00 |

| 2 | e.g., (-35°, 50°, 15°) | 1.5 |

| 3 | e.g., (170°, 40°, 5°) | 2.8 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values require dedicated quantum chemical calculations.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding medium can significantly influence the conformational equilibrium and dynamics of a molecule. Solvents, particularly polar ones, can stabilize certain conformers over others through solute-solvent interactions. Computational methods can model these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit molecular dynamics (MD) simulations where individual solvent molecules are included.

For a molecule like this compound, which contains polar functional groups (carboxylic acid, nitro group, amide), solvent polarity is expected to play a major role.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the solute, potentially stabilizing conformers where the carboxylic acid and amide groups are more exposed. This can alter the energy barriers for rotation.

Aprotic Solvents (e.g., DMSO, acetone): These solvents interact primarily through dipole-dipole interactions, which can also shift the conformational preferences.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in solution. rsc.orgresearchgate.net By simulating the trajectory of the molecule over time, one can observe conformational transitions and calculate properties like rotational correlation times. researchgate.net For benzoic acid derivatives, MD studies have shown that confinement and solvent interactions can significantly slow down molecular rotations and impact the organization of the hydrogen bond network. rsc.orgresearchgate.net It is expected that in a polar solvent, the dynamics of this compound would be characterized by rapid fluctuations around its equilibrium conformations, with the solvent cage influencing the transition between different stable states.

Prediction and Characterization of Intermolecular Interactions

In the solid state, the properties of a molecular crystal are dictated by the network of intermolecular interactions that hold the molecules together.

Hydrogen Bonding Propensities and Dimer/Multimer Formation

The most significant intermolecular interaction for this compound is expected to be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (-O-H) and acceptor (C=O). Like most carboxylic acids, it is highly likely to form a centrosymmetric dimer in the solid state through a pair of O-H···O hydrogen bonds, creating a stable R²₂(8) ring motif. mdpi.com

Additionally, the amide group provides another hydrogen bond donor (-N-H) and acceptor (C=O), while the nitro group provides two strong hydrogen bond acceptors (-NO₂). This allows for a variety of other potential hydrogen bonding interactions, such as:

N-H···O (nitro/carbonyl): Linking molecules into chains or sheets.

C-H···O: Weaker hydrogen bonds involving aromatic C-H donors and oxygen acceptors from the nitro, carbonyl, or carboxylic acid groups.

Computational studies on structurally related molecules, such as N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, have confirmed the presence of N-H···O and C-H···O hydrogen bonds that link molecules into extensive networks. strath.ac.uk DFT calculations can be used to determine the interaction energies of these hydrogen-bonded dimers and multimers, confirming their stability.

π-π Stacking, CH-π, and Other Non-Covalent Interactions

Given the presence of two aromatic rings, π-π stacking interactions are also expected to play a crucial role in the crystal packing. These interactions occur when the electron-rich π systems of adjacent phenyl rings overlap. The geometry can be face-to-face (sandwich) or, more commonly, offset (parallel-displaced). In similar crystal structures, centroid-to-centroid distances for such interactions are typically in the range of 3.5 to 4.0 Å. nih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Decomposition

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a 2D "fingerprint" plot. This plot provides a quantitative summary of all intermolecular contacts.

For this compound, the analysis would decompose the crystal packing into contributions from different types of contacts. Based on studies of similar nitro- and amido-substituted aromatic compounds, the dominant contacts are expected to be H···O/O···H, H···H, and H···C/C···H. strath.ac.uksamsun.edu.trnih.gov

H···O/O···H contacts: These appear as distinct "spikes" on the fingerprint plot and represent the strong N-H···O and O-H···O hydrogen bonds, as well as weaker C-H···O interactions.

H···H contacts: These typically form the largest single contribution to the Hirshfeld surface area, reflecting the abundance of hydrogen atoms on the molecular periphery.

H···C/C···H contacts: These are characteristic of C-H···π interactions and general van der Waals contacts.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Structurally Similar Molecules.

| Interaction Type | N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide strath.ac.uk (%) | N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide samsun.edu.tr (%) | Expected Range for this compound (%) |

| H···O / O···H | 30.5 | ~30-40 (qualitative) | 30 - 40 |

| H···H | 29.0 | ~25-35 (qualitative) | 25 - 35 |

| H···C / C···H | 28.2 | ~20-30 (qualitative) | 20 - 30 |

| C···C | - | Weak π···π mentioned | 3 - 8 |

| Other | 12.3 | - | 5 - 15 |

Note: Data is compiled from related structures to predict the likely distribution for the title compound. The presence of the carboxylic acid dimer in the title compound would likely enhance the H···O contribution.

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the infrared (IR) and Raman spectra of a molecule. mdpi.comnih.gov By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96) for better agreement. nih.gov

For this compound, key predicted vibrational modes would include:

O-H stretch: A broad band characteristic of the hydrogen-bonded carboxylic acid, typically around 3000 cm⁻¹.

N-H stretch: A sharp band around 3300 cm⁻¹.

C=O stretches: Strong absorptions for the carboxylic acid and amide carbonyls, usually in the 1650-1750 cm⁻¹ region.

NO₂ stretches: Strong symmetric and asymmetric stretching bands, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard approach for predicting NMR chemical shifts (¹H and ¹³C). rsc.orgmdpi.com The calculation provides the absolute isotropic shielding value for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for assigning peaks in experimental spectra, especially for complex molecules. mdpi.comnih.gov Predicted shifts using modern DFT methods can often achieve a mean absolute error of less than 0.3 ppm for ¹H and 5-10 ppm for ¹³C.

Reactivity and Derivatization Studies of 2 3 Nitrobenzoylamino Benzoic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group in 2-(3-nitrobenzoylamino)benzoic acid is a primary site for chemical modification, enabling the synthesis of a variety of derivatives.

Esterification Reactions for Diverse Alkyl and Aryl Esters

The carboxylic acid functionality of this compound can be readily converted to its corresponding esters through several established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. truman.edugoogle.comresearchgate.netdergipark.org.tr The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester by removing water. truman.edu The choice of alcohol can be varied to produce a wide array of alkyl and aryl esters.

For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) in the presence of concentrated sulfuric acid would yield the corresponding methyl or ethyl 2-(3-nitrobenzoylamino)benzoate. truman.edu The general reaction is as follows:

General Esterification Reaction: this compound + R-OH (alcohol) --(H+)--> 2-(3-Nitrobenzoylamino)benzoate ester + H₂O

The reaction conditions can be tailored based on the reactivity of the alcohol. For less reactive or sterically hindered alcohols, the use of more reactive acylating agents derived from the carboxylic acid, such as the corresponding acyl chloride, may be necessary.

Table 1: Representative Esterification Reactions of Substituted Benzoic Acids

| Alcohol (R-OH) | Catalyst | Reaction Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 1 hour | >90 | truman.edu |

| Ethanol | H₂SO₄ | Reflux | 88.3 | dergipark.org.tr |

| n-Butanol | p-Toluenesulfonic acid | Reflux | 87.8 | researchgate.netdergipark.org.tr |

| Glycerol | Toluene sulphonic acid | >100°C, azeotropic distillation | >90 (mono-ester) | google.com |

| Various Alcohols | DMAP·HCl | Base-free conditions | Good | organic-chemistry.org |

Formation of Amides, Hydrazides, and Other Carboxylic Acid Derivatives

Beyond esters, the carboxylic acid group can be transformed into a variety of other functional derivatives, including amides and hydrazides. The direct reaction of this compound with an amine to form a new amide is generally not efficient and requires harsh conditions. A more common and effective approach involves the initial activation of the carboxylic acid. This can be achieved by converting it to a more reactive intermediate, such as an acyl chloride or by using coupling agents.

For the synthesis of amides, the carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This intermediate is then reacted with a primary or secondary amine to furnish the desired amide derivative.

General Amide Formation:

this compound + SOCl₂ → 2-(3-Nitrobenzoylamino)benzoyl chloride + SO₂ + HCl

2-(3-Nitrobenzoylamino)benzoyl chloride + R'R''NH → N-substituted-2-(3-nitrobenzoylamino)benzamide + HCl

Hydrazides are typically synthesized by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). For example, methyl 2-(3-nitrobenzoylamino)benzoate could be refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield 2-(3-nitrobenzoylamino)benzohydrazide.

General Hydrazide Formation: Methyl 2-(3-Nitrobenzoylamino)benzoate + N₂H₄·H₂O → 2-(3-Nitrobenzoylamino)benzohydrazide + CH₃OH

Anhydride (B1165640) Formation and Subsequent Reactions

Symmetrical anhydrides of this compound can be prepared through the dehydration of two molecules of the carboxylic acid. This is often achieved by heating the carboxylic acid in the presence of a strong dehydrating agent like acetic anhydride. wikipedia.org The reaction results in the formation of 2-(3-nitrobenzoylamino)benzoic anhydride and acetic acid.

General Anhydride Formation: 2 x this compound + (CH₃CO)₂O → [2-(3-Nitrobenzoylamino)benzoyl]₂O + 2 x CH₃COOH

Alternatively, the reaction of the sodium salt of the carboxylic acid with its corresponding acyl chloride is a viable route to the anhydride. wikipedia.org These anhydrides are reactive acylating agents themselves and can be used to synthesize esters and amides, often under milder conditions than the corresponding acyl chlorides. For example, reacting the anhydride with an alcohol will produce the ester and a molecule of the parent carboxylic acid. wikipedia.org

Table 2: Methods for Benzoic Anhydride Synthesis

| Reactants | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Benzoic acid | Acetic anhydride, heat | Benzoic anhydride | wikipedia.org |

| Sodium benzoate | Benzoyl chloride | Benzoic anhydride | wikipedia.org |

| Benzoic acid | PPh₃/Trichloroisocyanuric acid, room temp. | Benzoic anhydride | researchgate.net |

Decarboxylation Pathways and Mechanisms

The removal of the carboxylic acid group as carbon dioxide, known as decarboxylation, from aromatic carboxylic acids is generally a difficult reaction requiring high temperatures. nih.govnist.gov However, the presence of certain substituents on the aromatic ring can influence the ease of this reaction. For simple benzoic acid, decarboxylation is slow even at 400°C. nist.gov

The decarboxylation of ortho-substituted benzoic acids can proceed through specific mechanisms. For some ortho-substituted benzoic acids, a pseudo-unimolecular decomposition of the anion is suggested, where a hydrogen transfer from the carboxyl group to the alpha-carbon of the aryl ring is the rate-determining step. researchgate.net The presence of an ortho-amino group, as in the parent anthranilic acid, can facilitate decarboxylation, although the exact mechanism for this compound is not extensively documented. It is plausible that intramolecular hydrogen bonding could play a role in the transition state.

Recent methods have been developed for the decarboxylative hydroxylation of benzoic acids under milder conditions using photoredox catalysis, which proceeds via a radical mechanism. nih.gov However, the applicability of this method to this compound would require specific investigation.

Reactions and Stability of the Amide Linkage

The amide bond in this compound is a robust functional group, but it can undergo hydrolysis under certain conditions.

Hydrolysis Kinetics and Mechanisms (Acidic vs. Basic Conditions)

The hydrolysis of the amide linkage in this compound would break the molecule into 2-aminobenzoic acid and 3-nitrobenzoic acid. This reaction can be catalyzed by either acid or base, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of the amine, which is protonated under the acidic conditions.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the elimination of the amide anion, which is a poor leaving group. The final step is an acid-base reaction between the carboxylic acid and the strongly basic amide anion.

N-Substitution Reactions on the Amide Nitrogen for Novel Derivatives

The amide nitrogen in this compound possesses a lone pair of electrons, though its nucleophilicity is significantly tempered by resonance delocalization with the adjacent carbonyl group. Nevertheless, under appropriate conditions, this site can undergo substitution reactions, most notably N-alkylation, to yield novel tertiary amide derivatives.

The reaction typically requires a strong base to deprotonate the amide N-H, generating a more nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide or sulfate (B86663), via an SN2 mechanism. The choice of base and solvent is critical to the success of this transformation. Common systems include the use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Alternatively, metal hydroxides or basic metal oxides in a polar aprotic solvent may also facilitate N-alkylation. google.com For instance, the alkylation of isatoic anhydride, a related benzoxazine-dione, can be achieved using an alkylating agent like dimethyl sulfate in the presence of a metal hydroxide. google.com A study on anthranilic acid derivatives also demonstrated successful N-alkylation using an excess of iodomethane, which led to the alkylation of both the amide and carboxylic acid moieties. mdpi.com

These N-substituted derivatives can be of significant interest as they alter the steric and electronic properties of the parent molecule, potentially influencing biological activity or chemical reactivity.

Table 1: Potential N-Substituted Derivatives of this compound

| Alkylating Agent | Potential Product Name |

|---|---|

| Iodomethane | 2-[N-methyl-N-(3-nitrobenzoyl)amino]benzoic acid |

| Benzyl bromide | 2-[N-benzyl-N-(3-nitrobenzoyl)amino]benzoic acid |

Chemical Modifications of the Nitro Group

The nitro group on the benzoyl moiety is a versatile functional handle, readily undergoing modification to introduce new functionalities. Its strong electron-withdrawing nature also activates the aromatic ring for certain reactions.

One of the most fundamental transformations of the nitro group is its reduction to a primary amine, yielding 2-(3-aminobenzoylamino)benzoic acid. This reaction dramatically alters the electronic character of the substituent, converting a strongly deactivating group into a strongly activating one. Several methods are available for this reduction. google.com

Catalytic Hydrogenation: This is a common and often high-yielding method. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel under an atmosphere of hydrogen gas. google.com This method is generally clean, with water being the only byproduct. The preparation of various aminobenzoic acids has been successfully achieved through the catalytic hydrogenation of their nitro precursors. google.com

Chemical Reduction: A variety of chemical reducing agents can also effect this transformation. Classical methods involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Zinc dust has also been employed for this purpose. google.com These methods are robust and often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Table 2: Common Reagents for the Reduction of the Nitro Group

| Method | Reagent(s) | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Methanol or Ethanol solvent, room temp. to moderate heat |

| Chemical Reduction | Sn, HCl | Reflux |

| Chemical Reduction | Fe, HCl | Reflux |

The formation of 2-(3-aminobenzoylamino)benzoic acid opens up a vast array of subsequent derivatization possibilities centered on the newly formed aniline-type amino group.

Diazotization: The primary aromatic amine can be readily converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.org These diazonium salts are highly valuable synthetic intermediates. scirp.orgscirp.org For example, they can undergo Sandmeyer reactions to introduce a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, onto the aromatic ring in place of the original amino group. organic-chemistry.orgscirp.orgscirp.org The diazotization of N-benzylidene anthranilic acids has been shown to yield different products depending on the pH of the reaction medium. nih.gov

Acylation: The amino group can be acylated to form a new amide bond. This is typically achieved by reacting the amine with an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) to scavenge the acid byproduct. google.comrsc.org This reaction can be used to attach a wide range of acyl groups, thereby extending the molecular framework and introducing new functionalities. The acylation of aminobenzoic acids is a well-established method for creating diverse derivatives. google.com

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines).

Table 3: Potential Reactions of the 2-(3-aminobenzoylamino)benzoic Acid Intermediate

| Reaction Type | Reagent(s) | Potential Product Class |

|---|---|---|

| Diazotization / Sandmeyer | 1. NaNO₂, HCl (0-5°C) 2. CuCl | 2-(3-chlorobenzoylamino)benzoic acid |

| Diazotization / Sandmeyer | 1. NaNO₂, HCl (0-5°C) 2. CuCN | 2-(3-cyanobenzoylamino)benzoic acid |

| Acylation | Acetyl Chloride, Pyridine | 2-(3-acetylaminobenzoylamino)benzoic acid |

The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While SNAr reactions typically require the nitro group to be positioned ortho or para to a leaving group, substitution at the meta position is also possible, albeit under more forcing conditions or with very strong nucleophiles. In the case of this compound, the nitro group is meta to the amide linkage. A direct SNAr reaction displacing the nitro group itself is generally not feasible. However, if other leaving groups (like halogens) were present on the nitrobenzoyl ring, the nitro group would activate the ring for their displacement by nucleophiles such as alkoxides, amines, or thiolates. rsc.org

Electrophilic Aromatic Substitution (EAS) on the Benzoic Acid Ring System

The anthranilic acid portion of the molecule contains two substituents that influence the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or sulfonation. The substituents are:

-COOH (Carboxylic Acid): A deactivating, meta-directing group.

-NHCO-R (Amide): A deactivating, ortho, para-directing group.

The interplay between these two groups determines where a new electrophile will add to the ring. The amide group, despite being deactivating due to the carbonyl's electron-withdrawing inductive effect, is an ortho, para-director because the nitrogen's lone pair can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate for ortho and para attack. The carboxylic acid group is strongly deactivating and meta-directing.

In this specific molecule, the two groups are ortho to each other. The positions available for substitution are C3, C4, C5, and C6 relative to the carboxylic acid at C1.

Position 5: This position is para to the activating -NHCO-R group and meta to the deactivating -COOH group. This is the most likely site for electrophilic attack.

Position 3: This position is ortho to the activating -NHCO-R group and meta to the deactivating -COOH group. Steric hindrance from the adjacent bulky benzoylamino group might reduce reactivity at this site compared to position 5.

Positions 4 and 6: These positions are meta to the -NHCO-R group and ortho/para to the -COOH group, making them the most deactivated and least likely sites for substitution.

Therefore, electrophilic aromatic substitution on the anthranilic acid ring of this compound is expected to predominantly yield the 5-substituted product.

Supramolecular Chemistry and Self Assembly of 2 3 Nitrobenzoylamino Benzoic Acid

Design Principles for Self-Complementary Recognition Motifs

The structure of 2-(3-nitrobenzoylamino)benzoic acid is intrinsically designed for self-complementary recognition. This capacity arises from the strategic placement of functional groups capable of forming multiple, directional hydrogen bonds. The molecule possesses three key functional groups that act as recognition sites: the carboxylic acid group, the amide linkage, and the nitro group.

The core design principle lies in its dual nature as both a hydrogen bond donor and acceptor.

Hydrogen Bond Donors: The carboxylic acid hydroxyl (-OH) group and the amide proton (N-H) are strong hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen of the carboxylic acid (C=O), the carbonyl oxygen of theamide group (C=O), and the two oxygen atoms of the nitro group (NO₂) serve as effective hydrogen bond acceptors.

This combination of donors and acceptors on a semi-rigid backbone allows a single molecule to present a multi-point recognition face to an identical partner, leading to highly specific and stable self-assembly. In a related compound, 2-(2-nitroanilino)benzoic acid, an intramolecular N-H⋯O hydrogen bond is also observed, which can influence the molecule's conformation and subsequent intermolecular interactions. nih.gov The presence of both acidic (carboxylic acid) and amide functionalities creates a platform for robust and predictable hydrogen-bonding patterns, which are fundamental to designing complex supramolecular architectures.

Role of Carboxylic Acid Dimers and Amide Hydrogen Bonding in Directing Molecular Assembly

The self-assembly of this compound in the solid state is primarily governed by a hierarchy of specific and reliable hydrogen bonding interactions. The carboxylic acid and amide groups are the principal directors of the molecular organization.

Amide Hydrogen Bonding: Beyond the primary dimer formation, the amide group provides further directional control, linking these dimers into higher-order structures. The amide N-H group typically forms an N-H⋯O hydrogen bond, often with the amide carbonyl oxygen or the nitro group of an adjacent molecule. In the closely related structure of 2-(3-nitrophenylaminocarbonyl)benzoic acid, molecules are linked by a combination of one N-H⋯O and one O-H⋯O hydrogen bond, which together assemble the molecules into sheets containing R⁴₄(22) rings. researchgate.net This demonstrates how the interplay between the carboxylic acid and amide groups creates extended networks, such as chains or sheets, dictating the dimensionality of the supramolecular assembly.

Formation of Cocrystals and Multicomponent Solid Forms with Co-formers

The robust hydrogen-bonding capabilities of this compound make it an excellent candidate for crystal engineering, particularly for the formation of cocrystals and other multicomponent solids. nih.gov A cocrystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions.

The design of cocrystals involving this molecule would rely on the supramolecular synthon approach. nih.gov The carboxylic acid group is a reliable hydrogen bond donor that can form predictable synthons with a variety of functional groups on a "co-former" molecule. For instance:

Acid-Pyridine Synthon: Co-crystallization with nitrogen-containing aromatic bases, such as pyridines or pyrimidines, is a well-established strategy. nih.gov The acidic proton of the carboxylic acid would form a strong O-H⋯N hydrogen bond with the nitrogen on the co-former. This approach has been successfully used with other benzoic acid derivatives to create new solid forms. rsc.org

Acid-Amide Synthon: Co-formers containing amide groups could interact with the carboxylic acid of this compound to form an acid-amide heterosynthon.